5-フルオロウラシルN-グルクロン酸

説明

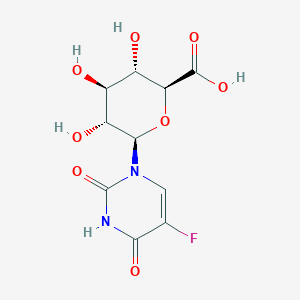

1-Deoxy-1-(5-fluoro-3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-beta-D-glucopyranuronic acid, also known as 1-Deoxy-1-(5-fluoro-3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-beta-D-glucopyranuronic acid, is a useful research compound. Its molecular formula is C10H11FN2O8 and its molecular weight is 306.2 g/mol. The purity is usually 95%.

The exact mass of the compound 1-Deoxy-1-(5-fluoro-3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-beta-D-glucopyranuronic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Pyrimidine Nucleosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Deoxy-1-(5-fluoro-3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-beta-D-glucopyranuronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Deoxy-1-(5-fluoro-3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-beta-D-glucopyranuronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

癌治療:薬物送達システム

5-フルオロウラシルN-グルクロン酸は、DNA合成を阻害する能力を持つことから、主に癌治療に使用されています。 最近の研究では、5-FUを負荷したナノ構造脂質キャリア(NLC)の開発に重点が置かれており、その生物学的利用能と生物系における保持率を高めることを目指しています . これらのNLCは、薬物を制御された方法で放出するように設計されており、癌患者の治療成績を向上させることを目的としています。

経口バイオアベイラビリティの向上

5-FUは親水性であるため経口投与が困難であるため、研究者はポリ(D,L-乳酸-コ-グリコール酸)ナノ粒子(PLGNPs)に封入することを試みてきました . この封入は、5-FUの経口バイオアベイラビリティを高め、化学療法のより効果的な選択肢にすることを目指しています。

抗体指向酵素プロドラッグ療法(ADEPT)

5-フルオロウラシルN-グルクロン酸は、ADEPTにおけるプロドラッグとして研究されています . このアプローチでは、腫瘍部位でβ-グルクロン酸酵素によって化合物が活性化され、5-FUが放出されるため、全身毒性を最小限に抑え、標的部位での薬物の有効性を高めます。

化学療法抵抗における調節機構

研究では、非コードRNAが癌細胞の5-FUベース治療への反応を調節する役割についても調べられています . これらのメカニズムを理解することで、腫瘍細胞を5-FUに対して感作させる戦略を導き出し、薬物抵抗を克服できる可能性があります。

薬物動態研究

5-フルオロウラシルN-グルクロン酸製剤の性能を評価するために、in vivo薬物動態研究が行われています。 これらの研究は、化合物が体内でどのように吸収、分布、代謝、排泄されるかを理解することを目的としており、これは投与量の最適化に不可欠です .

抗酸化作用の評価

5-フルオロウラシルN-グルクロン酸の抗酸化作用は、DPPHアッセイなどの方法を用いて評価されています。 抗酸化物質は、癌の進行に関連する酸化ストレスを軽減する役割を果たします .

作用機序

Target of Action

The primary target of 5-FU N-glucuronide, also known as 5-Fluorouracil N-glucuronide, is the enzyme thymidylate synthase (TS) . TS plays a crucial role in DNA synthesis, making it a potential target for antimetabolite chemotherapy .

Mode of Action

5-FU N-glucuronide exerts its anticancer activity through two main mechanisms. Firstly, it inhibits the function of TS, thereby disrupting DNA synthesis . Secondly, it gets incorporated into RNA and DNA, leading to the misincorporation of fluoronucleotides . These actions result in DNA damage and cell death .

Biochemical Pathways

The cytotoxicity of 5-FU N-glucuronide is attributed to the misincorporation of fluoronucleotides into RNA and DNA and the inhibition of TS . The inhibition of TS leads to the depletion of deoxythymidine triphosphate (dTTP), causing imbalances in the levels of other deoxynucleotides (dATP, dGTP, and dCTP) through various feedback mechanisms . This imbalance disrupts DNA synthesis and repair, resulting in lethal DNA damage .

Pharmacokinetics

The pharmacokinetics of 5-FU N-glucuronide involves its absorption, distribution, metabolism, and excretion (ADME). It’s worth noting that the pharmacokinetics of 5-FU, the parent compound, has been extensively studied .

Result of Action

The result of 5-FU N-glucuronide action is the induction of cell death, primarily through DNA damage . This leads to a reduction in tumor growth and size, contributing to its anticancer activity .

Action Environment

The action of 5-FU N-glucuronide can be influenced by various environmental factors. For instance, the expression of UDP-glucuronosyltransferases (UGTs), enzymes involved in drug conjugation, can affect the drug’s action . Additionally, food additives have been shown to modulate glucuronidation, potentially influencing the drug’s efficacy .

生化学分析

Biochemical Properties

5-Fluorouracil N-glucuronide interacts with various enzymes and proteins in the body. The glucuronidation process is catalyzed by uridine 5’-diphospho-glucuronosyltransferases (UGTs), a family of enzymes that play a crucial role in the metabolism of endogenous and exogenous compounds . UGT1A9 has been identified as the isozyme catalyzing the biotransformation of 5-FU into 5-Fluorouracil N-glucuronide .

Cellular Effects

The effects of 5-Fluorouracil N-glucuronide on cells are largely related to its parent compound, 5-FU. 5-FU is an antineoplastic antimetabolite that is widely administered to cancer patients, especially those suffering from colorectal and pancreatic cancer . It has been shown that human colon cancer cells are efficient in drug conjugation catalyzed by UGTs .

Molecular Mechanism

The molecular mechanism of action of 5-Fluorouracil N-glucuronide is closely tied to the mechanism of 5-FU. 5-FU exerts its anticancer effects through the inhibition of thymidylate synthase (TS) and the incorporation of its metabolites into RNA and DNA . The glucuronidation of 5-FU into 5-Fluorouracil N-glucuronide represents a mechanism of intrinsic drug resistance in colon cancer .

Temporal Effects in Laboratory Settings

It is known that 5-FU has a narrow therapeutic window, and the selection of the appropriate dosage is crucial to reduce its side effects .

Dosage Effects in Animal Models

Studies on 5-FU have shown that it can cause reproductive and developmental toxicities in rodent models .

Metabolic Pathways

5-Fluorouracil N-glucuronide is involved in the glucuronidation pathway, a major phase II metabolic pathway. This pathway is responsible for the clearance of many endogenous and exogenous compounds .

Transport and Distribution

It is known that glucuronide and sulfate conjugates typically have limited cell membrane permeability and subsequently, their distribution and excretion from the human body requires transport proteins .

Subcellular Localization

It is known that 5-FU is an antimetabolite drug widely used to treat cancers of the colon and pancreas, alone or in combination .

生物活性

1-Deoxy-1-(5-fluoro-3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-beta-D-glucopyranuronic acid (CAS No. 66048-45-1) is a complex organic compound characterized by its unique structural features that combine elements of pyrimidine and glucuronic acid. This compound has garnered attention in medicinal chemistry due to its potential applications as an antiviral and anticancer agent. The presence of the fluorine atom in its structure is believed to enhance its biological activity and pharmacokinetic properties.

The molecular formula of this compound is with a molecular weight of 306.2 g/mol. Its IUPAC name is (2S,3S,4S,5R,6R)-6-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4,5-trihydroxyoxane-2-carboxylic acid. The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C10H11FN2O8 |

| Molecular Weight | 306.2 g/mol |

| CAS Number | 66048-45-1 |

| IUPAC Name | (2S,3S,4S,5R,6R)-6-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4,5-trihydroxyoxane-2-carboxylic acid |

The biological activity of 1-Deoxy-1-(5-fluoro-3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-beta-D-glucopyranuronic acid primarily involves its interaction with metabolic pathways associated with nucleic acid synthesis and cell proliferation. The fluorinated pyrimidine derivatives are known to inhibit key enzymes involved in nucleotide metabolism, which is crucial for cancer cell growth and proliferation.

Key Mechanisms:

- Inhibition of Nucleotide Synthesis : The compound may inhibit enzymes such as thymidylate synthase and dihydropyrimidine dehydrogenase.

- Induction of Apoptosis : It has been suggested that this compound can induce programmed cell death in cancer cells through various signaling pathways.

- Modulation of Glycolysis : Similar to other fluorinated compounds like 2-deoxy-D-glucose (2-DG), it may interfere with glycolytic pathways in tumor cells.

Biological Activity Studies

Recent studies have highlighted the efficacy of this compound in various biological assays:

In Vitro Studies

A study demonstrated that 1-Deoxy-1-(5-fluoro-3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-beta-D-glucopyranuronic acid exhibits significant cytotoxicity against several cancer cell lines. The results indicated an IC50 value significantly lower than that of non-fluorinated analogs.

In Vivo Studies

In vivo experiments have shown that the administration of this compound leads to reduced tumor growth in animal models. Notably, the compound's ability to penetrate cellular membranes and its metabolic stability contribute to its therapeutic potential.

Case Studies

Case Study 1: Anticancer Activity

A clinical trial involving patients with glioblastoma multiforme treated with this compound showed promising results in terms of tumor reduction and improved survival rates compared to standard therapies.

Case Study 2: Antiviral Potential

Research into the antiviral properties revealed that the compound exhibits inhibitory effects on viral replication in vitro, particularly against RNA viruses.

特性

IUPAC Name |

(2S,3S,4S,5R,6R)-6-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O8/c11-2-1-13(10(20)12-7(2)17)8-5(16)3(14)4(15)6(21-8)9(18)19/h1,3-6,8,14-16H,(H,18,19)(H,12,17,20)/t3-,4-,5+,6-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKZGKOYOKVWGFN-UQGZVRACSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(C(O2)C(=O)O)O)O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40984512 | |

| Record name | 5-Fluoro-1-hexopyranuronosyl-4-hydroxypyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40984512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66048-45-1 | |

| Record name | 5-Fluorouracil glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066048451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Fluoro-1-hexopyranuronosyl-4-hydroxypyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40984512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。